molecular formula C8H12N2O B1291514 [2-(Dimethylamino)-4-pyridinyl]methanol CAS No. 193002-33-4

[2-(Dimethylamino)-4-pyridinyl]methanol

Cat. No.: B1291514
CAS No.: 193002-33-4
M. Wt: 152.19 g/mol
InChI Key: UKLPACCDWHFJCT-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)-4-pyridinyl]methanol: is an organic compound that features a pyridine ring substituted with a dimethylamino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dimethylamino)-4-pyridinyl]methanol typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with dimethylamine, followed by reduction of the resulting imine intermediate. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism by which [2-(Dimethylamino)-4-pyridinyl]methanol exerts its effects involves its interaction with various molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in a wide range of chemical reactions. The hydroxymethyl group can form hydrogen bonds, influencing its solubility and reactivity. These interactions can affect biochemical pathways and cellular processes, making it a versatile compound in scientific research .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(dimethylamino)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10(2)8-5-7(6-11)3-4-9-8/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLPACCDWHFJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193002-33-4
Record name [2-(dimethylamino)pyridin-4-yl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-hydroxymethylpyridine (1.0 g, 7 mmol), (prepared as described for the starting material in Example 58), and dimethylamine (30 ml of a 30% solution in ethanol) was heated in a Carius tube for 16 hours at 200° C. The mixture was allowed to cool and the mixture partitioned between saturated aqueous sodium bicarbonate solution and ethyl acetate. The organic layer was separated, dried (MgSO4) and the volatiles removed by evaporation. The residue was purified by column chromatography eluting with ethyl acetate to give 4-hydroxymethyl-2-(dimethylamino)pyridine (1 g, 94%) as a yellow oil.
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